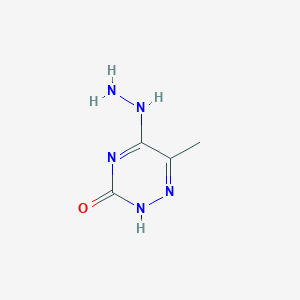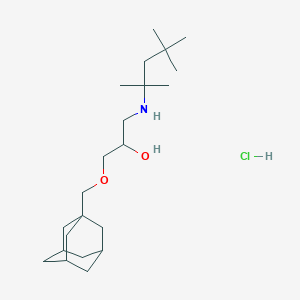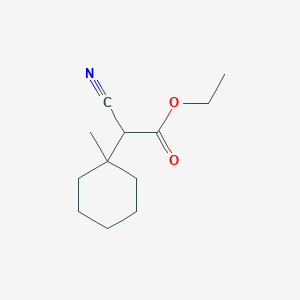![molecular formula C14H14N2O3 B2561909 N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide CAS No. 2411244-96-5](/img/structure/B2561909.png)
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide, also known as BOA, is a compound that belongs to the family of benzoxazinoids. BOA is a natural herbicide that is produced by plants such as maize, wheat, and rye. This compound has been widely studied for its potential as a natural herbicide, as well as for its biochemical and physiological effects.
Wirkmechanismus
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide works by inhibiting the activity of acetolactate synthase, which is an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in plants, which can lead to oxidative stress and cell death. N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of lignin, which is an important component of plant cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has a number of advantages for use in lab experiments. It is a natural compound that is readily available and relatively easy to synthesize. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide also has some limitations. It is toxic to plants, which means that it can be difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide. One potential area of research is the development of new herbicides based on the structure of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide. Another potential area of research is the study of the biochemical and physiological effects of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide on plants and other organisms. Additionally, there is a need for further research into the mechanism of action of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide, as this could lead to the development of new herbicides or other compounds with similar properties. Finally, there is a need for further research into the potential applications of N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide in agriculture and other industries.
Synthesemethoden
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide can be synthesized by the reaction of 2-aminobenzoic acid with acetylacetone in the presence of a base. This reaction leads to the formation of the intermediate compound, 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid, which can be further reacted with but-2-yn-1-amine to produce N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide has been extensively studied for its potential as a natural herbicide. It has been shown to inhibit the growth of a wide range of plant species, including weeds and crops. N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-5-13(17)15-8-9-16-11-6-3-4-7-12(11)19-10-14(16)18/h3-4,6-7H,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFCTBFMLOJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1C(=O)COC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)




![2,7,10-Triazaspiro[5.6]dodecan-11-one dihydrochloride](/img/structure/B2561839.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)
![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2561841.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2561849.png)